ethyl 1-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]piperidine-3-carboxylate
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Overview
Description
Ethyl 1-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]piperidine-3-carboxylate is a synthetic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]piperidine-3-carboxylate typically involves the reaction of ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate with piperidine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can introduce various functional groups, such as halides or amines .
Scientific Research Applications
Ethyl 1-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]piperidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate
- Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate
- Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate
Uniqueness
Ethyl 1-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]piperidine-3-carboxylate is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a pyrazole ring with a piperidine carboxylate moiety makes it a versatile compound for various applications .
Properties
Molecular Formula |
C18H20BrN3O3 |
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Molecular Weight |
406.3 g/mol |
IUPAC Name |
ethyl 1-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C18H20BrN3O3/c1-2-25-18(24)13-4-3-9-22(11-13)17(23)16-10-15(20-21-16)12-5-7-14(19)8-6-12/h5-8,10,13H,2-4,9,11H2,1H3,(H,20,21) |
InChI Key |
SASYQQHGWYFKIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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